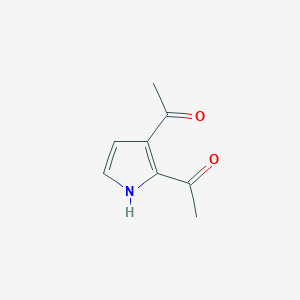
1,1'-(1H-pyrrole-2,3-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1H-pyrrole-2,3-diyl)diethanone is a chemical compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1H-pyrrole-2,3-diyl)diethanone typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.
Industrial Production Methods
While specific industrial production methods for 1,1’-(1H-pyrrole-2,3-diyl)diethanone are not well-documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions. The scalability of these reactions allows for the efficient production of the compound for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1H-pyrrole-2,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Applications De Recherche Scientifique
1,1’-(1H-pyrrole-2,3-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 1,1’-(1H-pyrrole-2,3-diyl)diethanone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity. Specific molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and cellular processes is of particular interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone: A similar compound with methyl groups at positions 3 and 5 of the pyrrole ring.
1,1’-(4-methyl-1H-pyrazole-3,5-diyl)diethanone: A pyrazole derivative with similar structural features.
1,1’-(1H-pyrrole-2,5-diyl)diethanone: Another pyrrole derivative with different substitution patterns.
Uniqueness
1,1’-(1H-pyrrole-2,3-diyl)diethanone is unique due to its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
1-(2-acetyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-4-9-8(7)6(2)11/h3-4,9H,1-2H3 |
Clé InChI |
WENQEXWBWARVSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(NC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


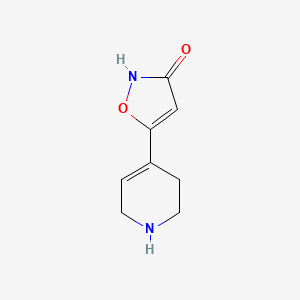
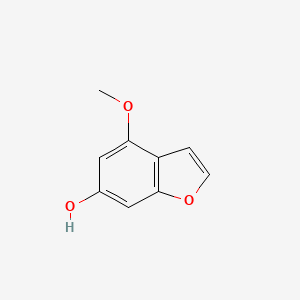
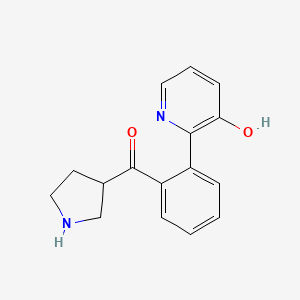
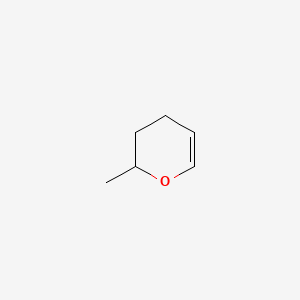
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)


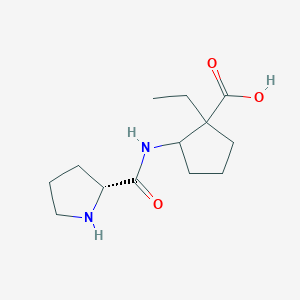
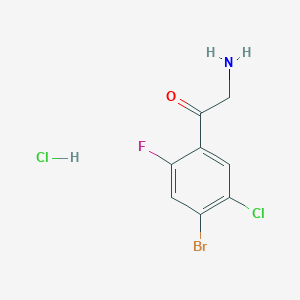
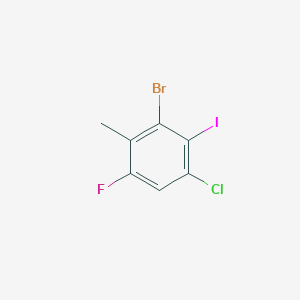

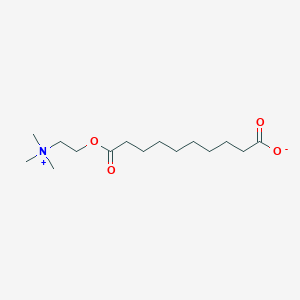
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)
